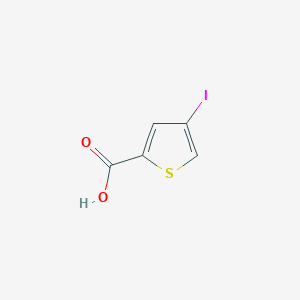

4-iodothiophene-2-carboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H3IO2S |

|---|---|

Molecular Weight |

254.05 g/mol |

IUPAC Name |

4-iodothiophene-2-carboxylic acid |

InChI |

InChI=1S/C5H3IO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) |

InChI Key |

GSEBHZUWNMCUEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1I)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Substituted Thiophenes in Modern Chemistry

An In-Depth Technical Guide to 4-Iodothiophene-2-Carboxylic Acid and Its Isomers: Synthesis, Properties, and Applications for Researchers, Scientists, and Drug Development Professionals

Thiophene-based heterocyclic compounds are cornerstones in medicinal chemistry and materials science. Their unique electronic and structural features allow for a wide range of chemical modifications, making them privileged scaffolds in drug discovery and the development of organic electronics.[1] The introduction of a halogen atom, such as iodine, and a carboxylic acid group onto the thiophene ring creates a highly versatile building block with multiple reactive sites for further chemical transformations.[2] This guide provides a comprehensive technical overview of iodinated thiophene-2-carboxylic acids, with a special focus on the elusive 4-iodothiophene-2-carboxylic acid, and a detailed exploration of its more characterized isomers, the 3- and 5-iodothiophene-2-carboxylic acids. While direct experimental data for 4-iodothiophene-2-carboxylic acid is scarce in readily available scientific literature and commercial catalogs, this guide will provide a theoretical framework for its properties and potential synthesis, grounded in the established chemistry of its isomers.

Physicochemical Properties: A Comparative Analysis

A precise understanding of a molecule's physicochemical properties is fundamental for any research or development application. The molecular formula for iodothiophene-2-carboxylic acid is C₅H₃IO₂S, with a corresponding molecular weight of approximately 254.05 g/mol .[3] Below is a comparative table of the key physicochemical properties for the known isomers.

| Property | 3-Iodothiophene-2-carboxylic acid | 5-Iodothiophene-2-carboxylic acid | 4-Iodothiophene-2-carboxylic acid (Predicted) |

| CAS Number | 60166-84-9[2] | 60166-85-0[3] | Not available |

| Molecular Formula | C₅H₃IO₂S[2] | C₅H₃IO₂S[3] | C₅H₃IO₂S |

| Molecular Weight | 254.05 g/mol [2] | 254.05 g/mol [3] | ~254.05 g/mol |

| Appearance | Pale yellow to brownish solid[2] | White solid[4] | Expected to be a solid |

| Solubility | Soluble in polar solvents[2] | Soluble in polar organic solvents | Expected to be soluble in polar organic solvents |

| IUPAC Name | 3-Iodothiophene-2-carboxylic acid | 5-Iodothiophene-2-carboxylic acid[3] | 4-Iodothiophene-2-carboxylic acid |

Synthesis and Reactivity: Navigating the Thiophene Ring

The synthesis of iodinated thiophene-2-carboxylic acids typically involves the electrophilic iodination of the thiophene ring. The position of iodination is directed by the existing carboxylic acid group and the inherent reactivity of the thiophene ring. The carboxylic acid group is a deactivating, meta-directing group in classical electrophilic aromatic substitution. However, the thiophene ring's own reactivity patterns can influence the final product distribution.

General Synthetic Approach: Iodination of Thiophene-2-carboxylic Acid

A common method for the synthesis of iodinated thiophenes is the reaction of a lithiated thiophene derivative with molecular iodine. For instance, the synthesis of 3-iodothiophene-2-carboxylic acid can be achieved by the lithiation of thiophene-2-carboxylic acid followed by quenching with iodine.

Experimental Protocol: Synthesis of 3-Iodothiophene-2-carboxylic Acid

-

Dissolution: Dissolve thiophene-2-carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (2.2 equivalents) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 30 minutes.

-

Iodination: Prepare a solution of iodine (1.1 equivalents) in THF and add it dropwise to the reaction mixture.

-

Warm-up and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the crude product in ethyl acetate and extract with an aqueous solution of sodium carbonate.

-

Acidification and Extraction: Combine the aqueous layers and acidify with concentrated hydrochloric acid to a pH below 2. Extract the acidified aqueous layer with ethyl acetate.

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 3-iodothiophene-2-carboxylic acid.

The Challenge of Synthesizing 4-Iodothiophene-2-carboxylic Acid

Direct electrophilic iodination of thiophene-2-carboxylic acid would be expected to yield the 5-iodo and potentially the 3-iodo isomers, due to the directing effects of the sulfur atom and the carboxyl group. The synthesis of the 4-iodo isomer is more challenging and would likely require a multi-step synthetic route, possibly involving a starting material that already has a substituent at the 4-position which can be converted to an iodo group.

Below is a conceptual workflow for the potential synthesis of 4-iodothiophene-2-carboxylic acid.

Caption: A conceptual multi-step workflow for the synthesis of 4-iodothiophene-2-carboxylic acid.

Applications in Drug Development and Materials Science

Thiophene derivatives are of significant interest in drug discovery due to their ability to mimic a phenyl ring while having a distinct electronic profile.[5] The carboxylic acid moiety is a common functional group in many drugs, though it can sometimes lead to unfavorable pharmacokinetic properties. The introduction of an iodine atom provides a handle for further synthetic modifications through cross-coupling reactions, allowing for the construction of complex molecular architectures.

Derivatives of iodothiophene-2-carboxylic acid can serve as key intermediates in the synthesis of:

-

Novel Heterocyclic Scaffolds: The iodo group can be readily displaced or used in coupling reactions (e.g., Suzuki, Sonogashira) to build more complex heterocyclic systems with potential biological activity.

-

Bioisosteres of Carboxylic Acids: The thiophene ring itself can be considered a bioisostere of a benzene ring, and further modifications can fine-tune the electronic and steric properties of the molecule to optimize its interaction with biological targets.

-

Conductive Polymers: Thiophene-based molecules are fundamental units in the construction of conductive polymers. The ability to functionalize the thiophene ring at specific positions is crucial for controlling the electronic properties of the resulting polymer.[2]

Safety and Handling

Iodinated organic compounds should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. While specific toxicity data for 4-iodothiophene-2-carboxylic acid is not available, related compounds can be irritants.

Conclusion

4-Iodothiophene-2-carboxylic acid remains a scientifically intriguing yet poorly characterized molecule. This guide has provided a comprehensive overview of its predicted properties and potential synthetic challenges, grounded in the well-established chemistry of its 3- and 5-iodo isomers. For researchers in drug discovery and materials science, the pursuit of novel synthetic routes to access the 4-iodo isomer could unlock new avenues for the development of innovative molecules with unique biological or electronic properties. The methodologies and comparative data presented herein serve as a valuable resource for guiding such future research endeavors.

References

-

PubChem. 5-Iodothiophene-2-carboxylic acid. Available from: [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. Available from: [Link]

-

MDPI. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available from: [Link]

-

Research & Reviews: Journal of Medicinal & Organic Chemistry. Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Available from: [Link]

-

IRIS UniPA. Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic and 3‐Alkynylpicolinic Acids for the Synthesis of Fused Heterocycle. Available from: [Link]

-

PubChem. 4-Chlorothiophene-2-carboxylic acid. Available from: [Link]

-

Acmec Biochemical. 2-Iodothiophene. Available from: [Link]

-

Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Available from: [Link]

-

Organic Syntheses. 2-Iodothiophene. Available from: [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available from: [Link]

-

TSFX. Physical Properties of Carboxylic Acids. Available from: [Link]

-

MDPI. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 60166-84-9: 3-Iodothiophene-2-carboxylic acid [cymitquimica.com]

- 3. 5-Iodothiophene-2-carboxylic acid | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-IODOTHIOPHENE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. rroij.com [rroij.com]

Introduction: The Thiophene Scaffold in Modern Chemistry

An In-Depth Technical Guide to the Synthesis, Properties, and Applications of 4-Substituted Thiophene Carboxylic Acids

Thiophene, a five-membered, sulfur-containing aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry and materials science. Its structural and electronic similarity to benzene allows it to act as a bioisostere, a molecule that can be substituted for another in a biologically active compound without significantly affecting its function, yet potentially improving its pharmacokinetic or pharmacodynamic profile. The incorporation of a thiophene ring is a well-established strategy in drug design, with numerous FDA-approved drugs featuring this versatile scaffold, including the anti-inflammatory agent tiaprofenic acid and the antiplatelet drug clopidogrel.

When functionalized with a carboxylic acid, the thiophene core becomes a powerful building block, enabling ionic interactions, hydrogen bonding, and further chemical modification. The strategic placement of substituents on the thiophene ring allows for the fine-tuning of the molecule's properties. This guide focuses specifically on 4-substituted thiophene carboxylic acids , a class of compounds where the substituent at the C4 position exerts significant control over the molecule's electronic character, acidity, lipophilicity, and, ultimately, its biological activity and material function.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles governing the synthesis, properties, and applications of these vital compounds, providing a framework for their rational design and utilization.

Section 1: Synthetic Strategies for 4-Substituted Thiophene-2-Carboxylic Acids

The synthesis of 4-substituted thiophene-2-carboxylic acids can be approached through several strategic routes. The choice of method often depends on the desired substituent, scalability, and the availability of starting materials. The most common and versatile approaches involve the functionalization of a pre-formed, substituted thiophene ring.

Key Synthetic Approach: Halogenation and Carboxylation of 3-Substituted Thiophenes

A robust and frequently employed strategy begins with a commercially available 3-substituted thiophene, such as 3-methylthiophene. This route provides excellent control over the regiochemistry, leading to the desired 4-substituted-2-carboxylic acid isomer. The causality behind this multi-step process lies in the directing effects of the substituents and the differential reactivity of the halogenated intermediates.

The workflow can be summarized as follows:

-

Electrophilic Bromination: 3-Methylthiophene is first subjected to exhaustive bromination, typically using bromine, to yield 2,4,5-tribromo-3-methylthiophene. The thiophene ring is highly activated towards electrophilic substitution, leading to the halogenation of all available positions.

-

Reductive Debromination: The key to achieving the desired 4-bromo intermediate is a selective reduction. Treatment with zinc dust in a suitable solvent system preferentially removes the more reactive α-bromines (at the C2 and C5 positions), leaving the more stable β-bromine at the C4 position to yield 2,4-dibromo-3-methylthiophene.

-

Introduction of the Carboxyl Group: The C2 position is then selectively functionalized to introduce the carboxylic acid. This is typically achieved via one of two highly reliable methods:

-

Grignard Reaction: Formation of a Grignard reagent at the more reactive C2 position followed by quenching with carbon dioxide (CO₂) gas.

-

Palladium-Catalyzed Carbonylation: A more modern approach involving a palladium catalyst, carbon monoxide (CO), and a suitable nucleophile to directly install the carboxyl group.

-

Caption: Synthetic workflow for 4-substituted-2-thiophenecarboxylic acids.

Exemplary Protocol: Synthesis of 4-Bromo-3-methylthiophene-2-carboxylic acid

This protocol is a representative synthesis adapted from procedures described in the literature.[1][2] It must be carried out by trained personnel using appropriate safety precautions.

-

Step 1: Bromination of 3-Methylthiophene.

-

To a solution of 3-methylthiophene (1.0 eq) in a suitable solvent like acetic acid, add N-bromosuccinimide (NBS) (2.2 eq) portion-wise while maintaining the temperature below 25°C.

-

Stir the reaction mixture at room temperature for 12-16 hours until TLC or GC-MS analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether). Wash the organic layer with aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude 2,5-dibromo-3-methylthiophene.

-

-

Step 2: Grignard Formation and Carboxylation.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.5 eq).

-

Add a solution of the crude 2,5-dibromo-3-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction. The C2-Br bond is more reactive and will preferentially form the Grignard reagent.

-

After the addition is complete, stir the mixture at room temperature for 2 hours.

-

Cool the reaction mixture to -78°C (dry ice/acetone bath) and bubble dry carbon dioxide gas through the solution for 1-2 hours. Alternatively, the Grignard solution can be poured over crushed dry ice.

-

Allow the mixture to warm to room temperature slowly.

-

Quench the reaction by carefully adding 1 M aqueous HCl until the solution is acidic (pH ~2).

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-bromo-3-methylthiophene-2-carboxylic acid.

-

Section 2: Physicochemical and Electronic Properties

The substituent at the C4 position is pivotal in defining the physicochemical profile of the molecule. Its electronic nature—whether electron-donating (EDG) or electron-withdrawing (EWG)—propagates effects through the aromatic π-system, influencing acidity, lipophilicity, and molecular orbital energies.

Acidity (pKa)

The acidity of the carboxylic acid group is directly modulated by the C4 substituent. An electron-withdrawing group (e.g., -Br, -NO₂) stabilizes the resulting carboxylate anion through an inductive effect, thereby increasing the acidity of the parent acid (lowering the pKa). Conversely, an electron-donating group (e.g., -CH₃, -OCH₃) destabilizes the anion, making the acid weaker (higher pKa). This principle is fundamental for designing molecules that will be ionized at physiological pH (around 7.4), which is often crucial for solubility and interaction with biological targets.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug development, governing absorption, distribution, metabolism, and excretion (ADMET). The C4 position provides an ideal handle to modify this property. Introducing lipophilic groups (e.g., alkyl, aryl) will increase the LogP, potentially enhancing membrane permeability, while polar groups (e.g., -OH, -NH₂) will decrease it.

Table 1: Predicted Effect of C4-Substituents on Key Physicochemical Properties

| 4-Substituent (R) | Electronic Nature | Predicted pKa Effect | Predicted LogP Effect |

| -H | Neutral | Baseline | Baseline |

| -CH₃ | Weak EDG | Increase (Less Acidic) | Increase |

| -Br | Weak EWG | Decrease (More Acidic) | Increase |

| -OCH₃ | Strong EDG | Increase (Less Acidic) | Minor Increase/Neutral |

| -NO₂ | Strong EWG | Decrease (More Acidic) | Minor Increase/Neutral |

| -C₆H₅ | Weak EWG (Inductive) | Minor Decrease | Significant Increase |

Electronic Properties and Reactivity

Density Functional Theory (DFT) calculations have provided deep insights into how substituents affect the electronic structure of thiophene derivatives. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

-

HOMO Energy: Relates to the ability to donate an electron. EDGs at the C4 position raise the HOMO energy, making the molecule more susceptible to oxidation.

-

LUMO Energy: Relates to the ability to accept an electron. EWGs at the C4 position lower the LUMO energy, increasing the molecule's electrophilicity and susceptibility to nucleophilic attack.

-

HOMO-LUMO Gap: This energy difference is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity.

These parameters are not just of academic interest; they directly influence the molecule's potential for metabolic bioactivation and its utility in organic electronics.

Section 3: Spectroscopic Characterization

Unambiguous characterization of 4-substituted thiophene-2-carboxylic acids relies on a combination of standard spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy

-

Carboxylic Acid Proton (-COOH): A highly deshielded, often broad singlet appearing far downfield between 10-13 ppm. Its disappearance upon adding a drop of D₂O is a confirmatory test.

-

Thiophene Ring Protons: In a 4-substituted-2-carboxylic acid, two protons remain on the thiophene ring: H3 and H5. These appear as doublets in the aromatic region (typically 7.0-8.5 ppm) due to coupling with each other. The coupling constant, J(H3-H5), is typically around 1.5 Hz. The specific chemical shifts are sensitive to the electronic nature of the C4 substituent.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (-COOH): This carbon is significantly deshielded and appears in the 160-180 ppm range.

-

Thiophene Ring Carbons: The four carbons of the thiophene ring give distinct signals. The carbon bearing the carboxyl group (C2) and the carbon bearing the substituent (C4) are quaternary and often have lower intensity. The chemical shifts of C3 and C5 are influenced by the neighboring substituents. Studies have shown a clear correlation between substituent chemical shifts and linear free energy relationships, providing a quantitative measure of electronic effects.

Infrared (IR) Spectroscopy

The carboxylic acid functional group gives rise to two highly characteristic absorptions:

-

O-H Stretch: A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state or in concentrated solutions.

-

C=O Stretch: A sharp and very strong absorption band typically found between 1680 and 1720 cm⁻¹.

Section 4: Applications in Drug Discovery

The true value of the 4-substituted thiophene carboxylic acid scaffold is realized in its application as a template for biologically active molecules. The C4 position serves as a key vector for exploring structure-activity relationships (SAR).

Case Study: Inhibitors of D-amino Acid Oxidase (DAO)

A compelling example is the development of thiophene carboxylic acids as inhibitors of D-amino acid oxidase (DAO), an enzyme implicated in neuropsychiatric disorders. Structure-activity relationship studies revealed precise requirements for potent inhibition.

-

Scaffold: Both thiophene-2-carboxylic acid and thiophene-3-carboxylic acid scaffolds were found to be effective starting points.

-

Role of C4/C5 Substitution: Small substituents at the C5 position of the thiophene-2-carboxylic acid scaffold were well-tolerated and often improved potency. For instance, 5-fluoro, 5-chloro, and 5-bromo analogs showed significantly better inhibition than the unsubstituted parent compound.

-

Detrimental Substitution: In stark contrast, any substitution at the C3 position was found to be detrimental to inhibitory activity.

-

Potent Analogs: The most potent inhibitors in the series were 4,5-disubstituted analogs, highlighting the synergistic effect of substitution at these positions.

Table 2: Structure-Activity Relationship (SAR) of Thiophene-2-Carboxylic Acids as DAO Inhibitors (Adapted from)

| Compound | Substitution | IC₅₀ (µM) |

| 1a | Unsubstituted | 110 |

| 1b | 5-Fluoro | 1.1 |

| 1c | 5-Chloro | 1.3 |

| 1d | 5-Bromo | 0.96 |

| 1n | 3-Fluoro | >500 |

| 1k | 4-Me, 5-Cl | 0.09 |

This SAR data clearly demonstrates how systematic modification of the thiophene ring, including the C4 position, can rationally guide the optimization of a lead compound into a potent enzyme inhibitor.

Caption: SAR logic for thiophene-based DAO inhibitors.

Metabolic Considerations and Bioactivation

A critical aspect of using thiophene-containing compounds in drug development is understanding their metabolic fate. The thiophene ring can be oxidized by cytochrome P450 enzymes to form reactive metabolites, such as thiophene-S-oxides and epoxides. These electrophilic intermediates can potentially bind covalently to cellular macromolecules, leading to toxicity. Therefore, a thorough investigation of the metabolic profile of any new thiophene-based drug candidate is a non-negotiable step in preclinical development to ensure its safety.

Conclusion and Future Outlook

4-Substituted thiophene carboxylic acids are far more than simple chemical intermediates; they are tunable platforms for innovation. The C4 position provides a strategic handle to meticulously control the electronic, physicochemical, and steric properties of the entire molecule. This control is paramount in modern drug discovery, where rational design based on a deep understanding of SAR is the driving force behind the development of safer and more effective therapeutics.

The synthetic accessibility of these compounds, coupled with their proven track record as privileged scaffolds, ensures their continued prominence. Future research will likely focus on leveraging these cores to tackle increasingly complex biological targets, exploring novel C4 substituents to impart unique properties, and applying them in the burgeoning field of targeted covalent inhibitors. For the medicinal chemist, the 4-substituted thiophene carboxylic acid remains an indispensable tool in the molecular toolbox.

References

-

Nemec, M., Janda, M., Srogl, J., & Stibor, I. (1974). Studies in the Thiophene Series. Part VIII. The Synthesis of 4-Substituted 2-Thiophenecarboxylic Acids. Collection of Czechoslovak Chemical Communications, 39(12), 3527-3531. [Link]

-

Zimmerman, J. S., et al. (2000). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & Medicinal Chemistry Letters, 10(19), 2183-2186. [Link]

-

Chiurchiù, E., et al. (2019). A General and Efficient Continuous Flow-Based Protocol for the Synthesis of Thiophene-2-carboxylates. Molecules, 24(21), 3948. [Link]

-

Pfrengle, W., et al. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 3, 31. [Link]

-

Consiglio, G., et al. (1983). An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships. Journal of the Chemical Society, Perkin Transactions 2, (11), 1631-1634. [Link]

-

Al-Ostath, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 35-64. [Link]

-

Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]

-

Sci-Hub. (2020). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

-

Chemistry LibreTexts. (2021). The Grignard Reaction. [Link]

-

Moldovan, A., et al. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. Chemistry Proceedings, 16(1), 27. [Link]

-

Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]

-

Yamamoto, Y., et al. (2021). Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids. Catalysis Science & Technology, 11(16), 5556-5563. [Link]

-

Konishi, H., et al. (2017). Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. Organic Syntheses, 94, 66-76. [Link]

-

Mori, A., et al. (2005). Palladium-catalyzed coupling reactions of bromothiophenes at the C-H bond adjacent to the sulfur atom with a new activator system, AgNO3/KF. Organic Letters, 7(22), 5083-5085. [Link]

-

ACS Publications. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. The Journal of Organic Chemistry, 73(19), 7498-7501. [Link]

-

Wiley Online Library. (2022). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 61(10), e202115161. [Link]

-

Supporting Information for "Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents". (n.d.). [Link]

-

Harada, M., et al. (2021). Structural basis for potent inhibition of D-amino acid oxidase by thiophene carboxylic acids. Bioorganic & Medicinal Chemistry, 48, 116410. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 56(8), 2463-2468. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Consiglio, G., et al. (1980). Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. III. Correlation of C N.M.R. spectra of para substituted acetanilides and 4'-nitrophenyl 4-substituted benzoates with infrared carbonyl stretching frequencies, H N.M.R., rate and equilibrium data. Magnetic Resonance in Chemistry, 16(2), 148-152. [Link]

-

Farmacia Journal. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia, 66(5), 834-840. [Link]

-

RSC Publishing. (2023). Exploration of 4-substituted thiophene-based azo dyes for dye-sensitized solar cells and non-linear optical materials: synthesis and an in silico approach. RSC Advances, 13(43), 30454-30467. [Link]

-

Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1368-1381. [Link]

Sources

Methodological & Application

hydrolysis of methyl 4-iodothiophene-2-carboxylate protocol

Application Note: Protocol for the Hydrolysis of Methyl 4-Iodothiophene-2-Carboxylate

Executive Summary

This application note details the validated protocol for the hydrolysis (saponification) of methyl 4-iodothiophene-2-carboxylate to its corresponding acid, 4-iodothiophene-2-carboxylic acid .

Thiophene-2-carboxylic acid derivatives are critical pharmacophores in medicinal chemistry, often serving as bioisosteres for benzoic acids in kinase inhibitors and anti-inflammatory agents. The 4-iodo substituent is particularly valuable as a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

Key Technical Challenge: The primary challenge in this transformation is maintaining the integrity of the carbon-iodine (C-I) bond while ensuring complete hydrolysis of the ester. Harsh acidic hydrolysis or excessive heating can lead to protodeiodination (loss of iodine) or decarboxylation. This protocol utilizes a mild, lithium hydroxide (LiOH)-mediated hydrolysis in a biphasic solvent system to ensure high fidelity and yield.

Scientific Background & Mechanism

The reaction proceeds via a BAC2 (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.

-

Nucleophilic Attack: The hydroxide ion (HO⁻) attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate.

-

Elimination: The methoxide leaving group (MeO⁻) is expelled, reforming the carbonyl bond and generating the carboxylic acid.

-

Deprotonation (Irreversible): The highly basic methoxide immediately deprotonates the nascent carboxylic acid, forming the carboxylate salt and methanol. This step renders the reaction irreversible under basic conditions.

-

Protonation (Workup): Acidification with HCl converts the water-soluble carboxylate salt back into the free acid, which typically precipitates out of the aqueous solution.

Figure 1: Reaction Mechanism & Pathway

Caption: Step-wise transformation from ester to free acid via tetrahedral intermediate and carboxylate salt.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Role |

| Methyl 4-iodothiophene-2-carboxylate | 268.07 | 1.0 | Substrate |

| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.0 | Base |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent (Organic) |

| Deionized Water | 18.02 | - | Solvent (Aqueous) |

| Hydrochloric Acid (1N) | 36.46 | Excess | Acidifying Agent |

| Ethyl Acetate (EtOAc) | 88.11 | - | Extraction Solvent |

Step-by-Step Methodology

Step 1: Solubilization

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-iodothiophene-2-carboxylate (1.0 equiv) in THF (concentration ~0.2 M).

-

Note: THF is chosen for its ability to solubilize the organic ester while being miscible with water.

-

Step 2: Saponification

-

Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (volume equal to 1/3 of the THF volume).

-

Add the aqueous LiOH solution dropwise to the stirring ester solution.

-

Stir the biphasic mixture vigorously at Room Temperature (20–25°C) .

-

Optimization: If the reaction is incomplete after 4 hours (check via TLC or LC-MS), heat the mixture to 40°C . Avoid reflux to prevent deiodination.

-

Step 3: Monitoring

-

Monitor consumption of the starting material (Rf ~0.6 in 20% EtOAc/Hexanes) and formation of the polar carboxylate (baseline).

-

Typical reaction time: 2–6 hours at RT.

Step 4: Workup & Isolation

-

Concentration: Remove the bulk of the THF under reduced pressure (Rotavap, 35°C bath). Do not evaporate to dryness; leave the aqueous residue.

-

Wash (Optional): Dilute the aqueous residue with water and wash with a small amount of Diethyl Ether or Hexanes to remove unreacted ester or non-polar impurities. Discard the organic wash.

-

Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 1N HCl dropwise with stirring until the pH reaches 2–3 .

-

Observation: A white to off-white precipitate should form.

-

-

Extraction:

-

If precipitate is heavy: Filter the solid using a Büchner funnel, wash with cold water, and dry under vacuum.

-

If no precipitate forms (or for max yield): Extract the acidified aqueous layer with EtOAc (3 x) .[4][10] Combine organic layers, wash with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Expected Results & Data Analysis

Quantitative Outcomes

-

Yield: Typical isolated yields range from 85% to 96% .

-

Appearance: Off-white to pale yellow solid.

Characterization Data (Simulated)

Validation of the product structure relies on the disappearance of the methyl ester singlet and the shift of the thiophene protons.

| Technique | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 13.0-13.5 ppm (br s, 1H) | Carboxylic acid proton (-COOH). |

| ¹H NMR (DMSO-d₆) | Disappearance of δ ~3.8 ppm | Loss of Methyl ester (-OCH₃). |

| ¹H NMR (DMSO-d₆) | δ 7.85 (d, J=1.5 Hz, 1H) | H-5 proton (Deshielded by S and I). |

| ¹H NMR (DMSO-d₆) | δ 7.45 (d, J=1.5 Hz, 1H) | H-3 proton (Ortho to carboxylic acid). |

| LC-MS (ESI-) | [M-H]⁻ = 252.9 | Ionization of the free acid. |

Troubleshooting & Optimization

Figure 2: Troubleshooting Decision Tree

Caption: Decision matrix for common hydrolysis failures involving solubility, pH, and iodine stability.

-

Solubility Issues: If the starting ester precipitates out upon adding aqueous LiOH, add Methanol (MeOH) to the reaction mixture (THF:MeOH:H₂O 3:1:1) to create a homogeneous phase.[11]

-

Deiodination: If the reaction turns purple (indicating free Iodine, I₂), ensure the reaction is protected from light and reduce the temperature. Wash the final organic extract with 10% Sodium Thiosulfate.

Safety & Handling

-

Iodinated Compounds: Organic iodides can be light-sensitive. Perform reactions in low light or wrap flasks in aluminum foil.

-

Thiophenes: Thiophene derivatives can have a characteristic sulfurous odor; work in a well-ventilated fume hood.

-

Lithium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

References

-

General Saponification Protocol (LiOH/THF)

-

Thiophene Carboxylic Acid Synthesis (Analogous 3-Iodo Protocol)

- Title: Iodolactonization of 3‐Alkynylthiophene‐2‐Carboxylic Acids... (Supporting Info)

- Source:Eur. J. Org. Chem. 2020.

-

URL:[Link]

-

Physical Properties of Thiophene-2-Carboxylic Acids

-

Standard Base Hydrolysis Methodology

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. 2-Iodothiophene 98 3437-95-4 [sigmaaldrich.com]

- 12. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

preventing deiodination during thiophene coupling reactions

Technical Support Ticket #THIO-404: Resolution Guide Subject: Prevention of Deiodination (Hydrodeiodination) in Thiophene Cross-Couplings Assigned Specialist: Senior Application Scientist, Catalysis Division[1]

Executive Summary: The "Vanishing Halogen" Phenomenon

You are likely reading this because your Suzuki or Stille coupling involving an iodothiophene yielded the reduced product (Ar-H) instead of the coupled product (Ar-Ar'), or your iodine handle "fell off" before a subsequent planned reaction.

In thiophene chemistry, Hydrodeiodination is the primary failure mode. Thiophenes are electron-rich, making the C–I bond prone to oxidative addition, but if the subsequent transmetallation step is slow, the Palladium intermediate (

This guide provides the mechanistic root cause and a validated "Rescue Protocol" to suppress this pathway.

Mechanistic Root Cause Analysis

To fix the problem, you must understand the enemy. Deiodination is not random; it is a specific catalytic pathway mediated by Palladium-Hydride (Pd-H) species.[2]

The Failure Pathway (Why Iodine becomes Hydrogen)

-

Oxidative Addition (Fast): Pd(0) inserts into the Thiophene–Iodine bond. This is usually fast because C–I is weak.

-

The Stall (Critical): If the coupling partner (Boronic acid/Stannane) is slow to transmetallate (due to steric bulk or poor solubility), the Pd(II) intermediate "waits."

-

Hydride Capture: The stalled Pd(II) species grabs a hydride (

).-

Source of H:

-hydride elimination from alkyl-bases (e.g., isopropoxide), alcohol solvents (MeOH, iPrOH), or trace water.[1]

-

-

Reductive Elimination (The Kill): The Pd(II) eliminates the Thiophene and the Hydride, creating Thiophene-H and regenerating Pd(0).

Visualizing the Failure Loop

Figure 1: The mechanism of hydrodeiodination. The red dashed path represents the "leak" in the catalytic cycle where the intermediate interacts with a hydride source instead of the coupling partner.

Troubleshooting & Optimization Modules

Module A: Solvent & Base Selection (The "Dry" Protocol)

The most common source of hydrides is the solvent/base combination. Alcohols are the enemy here.

| Parameter | Avoid (High Risk) | Recommended (Safe) | Why? |

| Solvent | Methanol, Isopropanol, Ethanol | Toluene, THF, 1,4-Dioxane | Alcohols undergo |

| Base | NaOEt, KOtBu, NaOiPr | Alkoxide bases act as reducing agents.[1] Inorganic bases are non-reducing [2]. | |

| Water | Uncontrolled atmospheric moisture | Degassed, Anhydrous | Water can facilitate dehalogenation in some cycles; rigorous exclusion helps.[1] |

Module B: Catalyst Engineering

If the "Dry Protocol" fails, you must accelerate the Transmetallation step so it outcompetes the deiodination side reaction.

-

The Solution: Use bulky, electron-rich Buchwald Ligands (e.g., XPhos , SPhos ).[1][3]

-

The Logic: These ligands facilitate extremely fast oxidative addition and transmetallation, effectively "rushing" the substrate through the danger zone before it can be reduced [3].

-

Precatalysts: Use Pd(OAc)2 or Buchwald G3/G4 precatalysts . Avoid Pd/C or simple Pd salts if deiodination is persistent.

Validated Experimental Protocols

Protocol 1: The "Anti-Deiodination" Suzuki Coupling

Use this for sensitive iodothiophenes prone to reduction.

Reagents:

-

Iodothiophene substrate (1.0 equiv)

-

Boronic Acid/Pinacol Ester (1.2–1.5 equiv)

-

Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) (Or XPhos Pd G3)

-

Base:

(3.0 equiv, finely ground, anhydrous)[1] -

Solvent: Toluene (Anhydrous, degassed)[1]

Step-by-Step:

-

Charge: In a glovebox or under Argon flow, add the Iodothiophene, Boronic acid,

, and Pd-catalyst to a reaction vial. -

Solvent: Add anhydrous Toluene. Do not use alcohol cosolvents.

-

Degas: Sparge with Argon for 10 minutes. (Oxygen promotes homocoupling, another side reaction).[1]

-

Heat: Seal and heat to 80°C. Note: Lower temperatures (60-80°C) are preferred over reflux (100°C+) to suppress side reactions if the catalyst is active enough.

-

Monitor: Check LCMS at 1 hour. If Ar-H (M-I+H) is observed, lower temp to 60°C and increase catalyst loading to 5 mol%.

Protocol 2: Site-Selective Coupling (Preserving the Iodine)

Use this if you have a Bromo-Iodo-Thiophene and want to couple at the Bromine while KEEPING the Iodine. Note: This is thermodynamically fighting nature, as C-I reacts faster than C-Br.

Strategy: You cannot rely on standard kinetics. You must use a MIDA Boronate or protect the Iodine, OR use a specific catalyst system that prefers the sterically accessible site (if Br is less hindered).

-

Recommendation: If possible, switch the Iodine to a Chloride (C-Cl) if you want to couple at a C-Br site elsewhere.

-

Alternative: If you must use Bromo-Iodo, perform the reaction at Room Temperature using Pd(dppf)Cl2 . The bidentate ligand and low temp can sometimes slow down the second oxidative addition enough to isolate the mono-coupled product, but yields are often compromised.

Decision Matrix: The Rescue Workflow

Follow this logic flow to diagnose and fix your specific reaction failure.

Figure 2: Diagnostic workflow for identifying and solving deiodination issues.

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol/water mixtures? They are "greener." A: Not if you are fighting deiodination. Water and Ethanol are proton sources. While great for standard couplings, for unstable iodothiophenes, they facilitate the formation of Pd-H species.[1] Stick to anhydrous Toluene or Dioxane until the reaction is robust [1].

Q2: I see the deiodinated product, but I'm using anhydrous toluene. Where is the Hydrogen coming from?

A: Check your base.[3] If you are using an amine base (like

Q3: Does the position of the Iodine on the thiophene matter? A: Yes. C2 (alpha) is more electron-rich and reactive than C3 (beta). C2-Iodothiophenes undergo oxidative addition faster, but are also more prone to rapid protodeiodination if the cycle stalls. C3-Iodothiophenes are slightly more stable but react slower.

References

-

Mechanistic Investigation of Hydrodehalogenation: Zask, A., et al. "Ligand Effects in the Palladium-Catalyzed Cross-Coupling of Haloarenes." Journal of Organic Chemistry. (Context: Discusses the role of solvents and bases in Pd-H formation).

-

Base Effects in Suzuki Coupling: Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Context: Establishes

and Buchwald ligands as superior for unstable substrates). -

Suppression of Side Reactions: Navarro, O., et al. "General Determination of the mechanism of dehalogenation." Journal of Organic Chemistry. (Context: Detailed kinetic studies on how bulky ligands prevent dehalogenation).

-

Thiophene Specifics: Tang, S., et al. "Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes."[4] Chemistry - A European Journal. (Context: Insights into thiophene reactivity and catalyst interactions).

Sources

- 1. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Overcoming Solubility Challenges with 4-Iodothiophene-2-Carboxylic Acid

Welcome to the technical support guide for 4-iodothiophene-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common solubility challenges associated with this compound in aqueous media. As Senior Application Scientists, our goal is to provide you with both the foundational knowledge and actionable protocols to ensure the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental reasons behind the solubility issues of 4-iodothiophene-2-carboxylic acid.

Q1: Why is 4-iodothiophene-2-carboxylic acid so poorly soluble in neutral water?

A: The limited aqueous solubility of 4-iodothiophene-2-carboxylic acid is a direct consequence of its molecular structure, which features a delicate balance between hydrophilic (water-loving) and hydrophobic (water-fearing) components.

-

Hydrophilic Component: The molecule contains a carboxylic acid (-COOH) group. This group is polar and capable of hydrogen bonding with water, which promotes solubility.[1][2]

-

Hydrophobic Component: The thiophene ring, substituted with a large, nonpolar iodine atom, forms a significant hydrophobic region. This part of the molecule repels water and favors dissolution in non-polar, organic solvents.[1][2]

At neutral pH, the carboxylic acid group is predominantly in its protonated, non-ionized form (-COOH), which is less polar than its ionized counterpart (-COO⁻). The strong hydrophobic character of the iodinated thiophene ring outweighs the weak hydrophilic nature of the neutral carboxyl group, leading to overall poor solubility in water.[3]

Q2: How does pH influence the solubility of this compound?

A: The solubility of 4-iodothiophene-2-carboxylic acid is critically dependent on pH because it is a weak acid.[4] The key lies in the ionization of the carboxylic acid group, a process governed by its acidity constant (pKa).

-

Below its pKa (Acidic pH): The compound remains in its neutral, protonated form (R-COOH). This form is less polar and thus poorly soluble.

-

Above its pKa (Basic pH): The compound deprotonates to form its conjugate base, the carboxylate anion (R-COO⁻). This ionic form is significantly more polar and engages in strong ion-dipole interactions with water, leading to a dramatic increase in solubility.

While the exact pKa of 4-iodothiophene-2-carboxylic acid is not readily published, typical aromatic carboxylic acids have a pKa in the range of 4-5.[5][6] Therefore, adjusting the pH of the solution to be at least 1-2 units above the pKa (i.e., pH > 6-7) is a primary strategy to achieve dissolution.

Diagram 1: pH-Dependent Ionization and Solubility

Caption: Equilibrium between the insoluble protonated form and the soluble deprotonated form.

Q3: What are the key physicochemical properties I should consider?

A: Understanding the physicochemical profile of a compound is essential for designing effective solubilization strategies. Below is a summary for the related isomer, 5-iodothiophene-2-carboxylic acid, which provides a strong proxy for experimental design.

| Property | Value (for 5-iodothiophene-2-carboxylic acid) | Implication for Solubility |

| Molecular Formula | C₅H₃IO₂S | - |

| Molecular Weight | 254.05 g/mol [7] | Higher molecular weight can negatively impact solubility. |

| Calculated LogP (XLogP3) | 2.1[7] | A positive LogP indicates higher lipophilicity and lower aqueous solubility. |

| pKa (estimated) | ~4-5 | Dictates the pH range required for solubilization via deprotonation.[5][6] |

| Physical Form | Solid | Dissolution rate can be a limiting factor; particle size matters.[8] |

Section 2: Troubleshooting Guide & Experimental Protocols

This section provides a practical, step-by-step approach to dissolving 4-iodothiophene-2-carboxylic acid for experimental use.

Initial Assessment and Strategy Selection

The optimal solubilization method depends on the experimental context, particularly the required final concentration and the tolerance of the assay system (e.g., cells, enzymes) to pH changes or organic solvents.

Diagram 2: Decision Workflow for Solubilization

Caption: A decision tree to select the appropriate solubilization strategy.

Protocol 1: Preparation of Aqueous Stock Solutions via pH Adjustment

This is the most common and preferred method for preparing aqueous stocks of acidic compounds. It involves converting the acid to its more soluble salt form.[3][9][10]

Objective: To prepare a ~10-50 mM stock solution in an aqueous buffer.

Materials:

-

4-iodothiophene-2-carboxylic acid

-

Deionized water or desired aqueous buffer (e.g., PBS, HEPES)

-

0.1 M NaOH or 0.1 M KOH solution

-

Calibrated pH meter

-

Stir plate and stir bar

Procedure:

-

Weigh Compound: Accurately weigh the desired amount of 4-iodothiophene-2-carboxylic acid and place it in a sterile glass vial or beaker.

-

Add Solvent: Add approximately 80% of the final desired volume of water or buffer. The compound will likely remain as a suspension.

-

Initial Mixing: Place the vial on a stir plate and begin gentle stirring.

-

Adjust pH: While monitoring with a pH meter, add the 0.1 M NaOH solution dropwise. You should observe the solid beginning to dissolve as the pH increases.

-

Expert Tip: The goal is to reach a pH at least 1-2 units above the compound's pKa. Aim for a final pH of ~7.0-7.5 for most cell-based assays. Full dissolution should occur as you approach this range.

-

-

Final Volume: Once the solid is completely dissolved, add water or buffer to reach the final target volume.

-

Final pH Check: Verify the final pH and adjust if necessary.

-

Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile storage tube.

Trustworthiness Check:

-

Self-Validation: Before use, perform a stability check. Dilute a small aliquot of the stock solution into your final assay medium. If precipitation occurs, the stock concentration is too high for that medium. Consider lowering the stock concentration or including a solubilizing agent in the final medium (e.g., BSA).

Protocol 2: Use of Co-solvents for Stock Solution Preparation

When pH modification is not feasible or sufficient, co-solvents can be used. Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble compounds.[9][11]

Objective: To prepare a high-concentration stock solution (e.g., 100-200 mM) in an organic solvent.

Common Co-solvents for Biological Assays:

| Co-Solvent | Typical Starting Concentration | Pros | Cons |

| DMSO | 100-200 mM | High solubilizing power; widely used. | Can be toxic to cells at >1% v/v; may interfere with some assays. |

| Ethanol | 50-100 mM | Less toxic than DMSO; volatile. | Can cause protein precipitation; may have biological effects. |

| DMF | 100-200 mM | Strong solubilizer. | Higher toxicity; use with caution. |

| PEG 400 | 50-100 mM | Low toxicity; often used in vivo. | Viscous; may be less effective than DMSO. |

Procedure:

-

Weigh Compound: Accurately weigh the 4-iodothiophene-2-carboxylic acid into a suitable vial.

-

Add Co-solvent: Add the chosen co-solvent (e.g., DMSO) to the desired final volume.

-

Dissolve: Mix thoroughly using a vortexer or by gentle warming (do not exceed 40°C) and sonication until the solid is fully dissolved.

-

Storage: Store in small aliquots at -20°C or -80°C in tightly sealed vials to prevent water absorption (especially for DMSO).

Trustworthiness Check:

-

Final Concentration: Always ensure the final concentration of the co-solvent in your assay is low (typically <1% and ideally <0.1% v/v) and consistent across all experimental conditions, including vehicle controls.

-

Precipitation on Dilution: When diluting the stock into aqueous media, add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize local high concentrations that can cause precipitation.

Advanced Strategies for Formulation

For highly challenging applications, such as in vivo studies or when precipitation remains an issue, more advanced formulation strategies may be necessary.[12][13][14]

-

Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from water and increasing solubility.[12]

-

Surfactants: Using non-ionic surfactants like Tween® 80 or Cremophor® EL can create micelles that encapsulate the compound, aiding in its solubilization.[13]

-

Lipid-Based Formulations: For oral drug delivery, self-emulsifying drug delivery systems (SEDDS) can be developed to enhance absorption.[3]

These advanced methods require specialized formulation expertise and should be considered when simpler pH adjustment and co-solvent approaches are insufficient.

Section 3: Safety & Handling

Based on data for structurally related compounds, 4-iodothiophene-2-carboxylic acid should be handled with care.

-

Hazards: May cause skin, eye, and respiratory irritation.[7][15][16] Harmful if swallowed.

-

Precautions: Always work in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]

-

Storage: Keep the container tightly closed in a dry, cool, and dark place.[8] Some related iodinated compounds are stored under an inert atmosphere as they can be air-sensitive.[18]

References

- Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2026, February 6). UNT Digital Library.

- A review on solubility enhancement technique for pharmaceutical drugs. (2024, February 29). GSC Online Press.

- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1).

- Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today.

- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.

- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic

- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.

- SAFETY DATA SHEET. (2025, April 28). MilliporeSigma.

- SAFETY DATA SHEET. (2025, September 14). Thermo Fisher Scientific.

- SOLUBILITY ENHANCEMENT TECHNIQUE. (2021, August 25). IJRAR.

- SAFETY DATA SHEET. (2025, September 7). Thermo Fisher Scientific.

- material safety d

- 5-Iodothiophene-2-carboxylic acid | 60166-85-0. Sigma-Aldrich.

- 5-Iodothiophene-2-carboxylic acid | C5H3IO2S | CID 12586613. PubChem.

- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (2023, March 24). Research and Reviews.

- Thiophene-2-carboxylic acid - Solubility of Things.

- pKa chart.

- MUST KNOW pKa TABLE. University of Delaware.

- 15.3: Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]

- 4. rroij.com [rroij.com]

- 5. chem.indiana.edu [chem.indiana.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. 5-Iodothiophene-2-carboxylic acid | C5H3IO2S | CID 12586613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 5-Iodothiophene-2-carboxylic acid | 60166-85-0 [sigmaaldrich.com]

- 9. gsconlinepress.com [gsconlinepress.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ijrar.org [ijrar.org]

- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

recrystallization solvents for 4-iodothiophene-2-carboxylic acid

Technical Support Guide: Recrystallization of 4-Iodothiophene-2-carboxylic Acid

Part 1: Technical Overview

Compound Profile:

-

Target: 4-Iodothiophene-2-carboxylic acid

-

Chemical Class: Halogenated heteroaromatic carboxylic acid.

-

Physical State: Solid (typically off-white to pale yellow/brown due to iodine sensitivity).

-

Key Challenge: Thiophene derivatives are prone to oxidative degradation (darkening) and "oiling out" during recrystallization. The iodine substituent adds significant lipophilicity compared to the parent acid, altering solubility profiles.

Core Objective: Achieve >98% purity (HPLC) by removing synthetic by-products (regioisomers, de-iodinated species) and preventing iodine liberation.

Part 2: Solvent Selection FAQ

Q1: What is the "Gold Standard" solvent system for this compound? A: There is no single universal solvent due to batch-to-batch impurity variations. However, Ethanol/Water (EtOH/H₂O) is the primary starting point.

-

Why? The carboxylic acid moiety forms strong hydrogen bonds with water/alcohol, while the iodothiophene core requires organic solvation. A mixture (typically 20-50% water) balances these needs.

-

Alternative: If the compound is too soluble in ethanol, switch to Toluene or Ethyl Acetate/Hexanes .

Q2: How do I screen for the correct solvent? Use the "3-Test" Protocol before committing your entire batch.

-

Test A (Polar Protic): Dissolve 50 mg in 0.5 mL hot Ethanol. Add warm water dropwise until cloudy. Cool.

-

Result: Good for removing polar salts and very non-polar tars.

-

-

Test B (Aromatic): Dissolve 50 mg in 0.5 mL hot Toluene. Cool slowly.

-

Result: Excellent for removing non-polar synthetic by-products.

-

-

Test C (Polar Aprotic/Non-polar): Dissolve 50 mg in minimal hot Ethyl Acetate. Add hot Hexane until cloudy.

-

Result: Best for "oiling out" issues found in alcohol systems.

-

Q3: My product is turning purple/brown. What is happening? A: This indicates iodine liberation (de-iodination) or thiophene oxidation.

-

Fix: Perform recrystallization in the dark (wrap flask in foil).

-

Fix: Add a small amount of sodium thiosulfate or sodium bisulfite to the aqueous phase if using an EtOH/H₂O system to scavenge free iodine.

Part 3: Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Oiling Out (Product separates as a liquid, not crystals) | Solvent boiling point > Product melting point.[1] OR Impurity profile is too high. | 1. Switch to a lower-boiling solvent (e.g., replace Toluene with MeOH/H₂O). 2. "Seed" the cooling mixture with a tiny crystal of pure product. 3. Vigorously stir the oil to induce nucleation. |

| Low Yield (<50%) | Product is too soluble in cold solvent. | 1. Cool to -20°C (freezer) instead of 4°C. 2. Increase the anti-solvent ratio (e.g., more water in EtOH). 3. Concentrate mother liquor and run a "second crop" (lower purity). |

| Colored Impurities Persist | Oxidized thiophene polymers. | 1. Perform a Charcoal Filtration step (see Protocol). 2. Ensure hot filtration is done quickly to prevent premature crystallization on the carbon. |

| Melting Point Depression | Solvent inclusion (solvate formation). | 1. Dry under high vacuum (0.1 mbar) at 40°C for 12+ hours. 2. Grind the solid to release trapped solvent pockets. |

Part 4: Standard Operating Procedure (SOP)

Workflow: Recrystallization of 4-Iodothiophene-2-carboxylic Acid

Materials:

-

Crude 4-iodothiophene-2-carboxylic acid

-

Solvent: Ethanol (95%) and Deionized Water

-

Activated Charcoal (Norit)

-

Celite (filter aid)

Step-by-Step Protocol:

-

Dissolution:

-

Place crude solid in an Erlenmeyer flask.

-

Add minimum hot Ethanol (near boiling, ~75°C) to dissolve the solid.

-

Note: If 5-10% remains insoluble, these are likely inorganic salts. Do not add infinite solvent.

-

-

Decolorization (Optional but Recommended):

-

If solution is dark, remove from heat.

-

Add Activated Charcoal (1-2% by weight of crude).

-

Critical: Do not add charcoal to boiling solvent; it will foam over.

-

Boil gently for 2-5 minutes.

-

-

Hot Filtration:

-

Prepare a pre-warmed funnel with a Celite pad.

-

Filter the hot mixture rapidly into a clean, pre-warmed flask.

-

Why? Removes charcoal and insoluble salts.

-

-

Crystallization:

-

Reheat filtrate to boiling.

-

Add hot Water dropwise until the solution just turns permanently turbid (cloudy).

-

Add 1-2 drops of Ethanol to clear the solution (make it just saturated).

-

Remove from heat.[2] Cover flask with foil (light protection).

-

Allow to cool to Room Temp (RT) undisturbed for 2 hours.

-

Move to 4°C (fridge) for 2-4 hours.

-

-

Isolation:

Part 5: Decision Logic Visualization

Caption: Decision tree for selecting the optimal solvent system and troubleshooting common purification defects.

References

-

Purification of Halogen-thiophene-2-carboxylic acids . European Patent EP0216279B1. Describes the recrystallization of chlorothiophene-2-carboxylic acids from aqueous methanol/ethanol systems. Link

-

General Procedures for the Purification of Carboxylic Acids . Chempedia. Standard protocols for crystallizing aromatic carboxylic acids from toluene and aqueous alcohols. Link

-

Recrystallization Guide . MIT OpenCourseWare. Fundamental principles of two-solvent recrystallization (Ethanol/Water) applicable to polar organic solids. Link

Sources

Technical Support Center: Troubleshooting Low Reactivity of C4-Iodo Thiophenes

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with C4-iodo thiophenes in cross-coupling reactions. This resource is designed to provide not just procedural steps, but a deep, mechanistic understanding of the common issues and their solutions. Our goal is to empower you to troubleshoot effectively and advance your synthetic projects with confidence.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of C4-iodo thiophenes.

Q1: Why does my 4-iodothiophene substrate show significantly lower reactivity compared to 2-iodothiophene or iodobenzene in standard cross-coupling reactions?

This is the most common query we receive. The reduced reactivity of 4-iodothiophene is not due to a single factor, but a combination of electronic and steric effects inherent to the thiophene ring system.

-

Electronic Effects: Thiophene is an electron-rich aromatic heterocycle.[1] This high electron density can slow down the rate-limiting oxidative addition step in many palladium-catalyzed coupling reactions, as the process is favored for electron-poor aryl halides.[2] While the C2/C5 positions are more electronically activated, the C3/C4 positions are less so, but still part of an electron-rich system.

-

Steric Hindrance: The C4 position is adjacent to the bulky sulfur atom. During the oxidative addition step, the palladium catalyst must approach and insert into the C-I bond. The steric bulk of the sulfur atom, combined with any substituent at the C5 position, can create significant steric hindrance, impeding the catalyst's access to the C4-I bond. This is a classic example of a secondary steric effect.[3]

Q2: I observe significant amounts of a de-iodinated thiophene byproduct. What causes this?

The formation of a de-iodinated (hydrodehalogenated) byproduct is a common side reaction, particularly when the desired coupling is slow. It typically arises from two main pathways:

-

Reaction with Base/Solvent: Under basic conditions and at elevated temperatures, the aryl-palladium intermediate can react with trace water, solvent molecules (like alcohols), or even the amine substrate in Buchwald-Hartwig reactions, leading to protonolysis instead of the desired coupling.

-

β-Hydride Elimination: If your coupling partner contains β-hydrogens (common in alkylboron reagents or some amines), the intermediate can undergo β-hydride elimination, which also results in the de-iodinated arene.

Slowing of the productive catalytic cycle due to the low reactivity of the C4-iodo thiophene gives these competing side reactions more time to occur.

Q3: Is the C4-I bond significantly stronger than a C2-I bond on a thiophene ring?

While there are differences in bond dissociation energies across the thiophene ring, the primary driver of reactivity difference in cross-coupling is not the inherent C-I bond strength itself. Instead, the key factor is the kinetic barrier to the oxidative addition step.[4] The electronic and steric environment at the C4 position creates a higher activation energy for the catalyst to insert into the C-I bond compared to the more accessible and electronically activated C2 position.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, but it is particularly susceptible to issues with C4-iodo thiophenes.

Problem: Low to no conversion of 4-iodothiophene in a Suzuki coupling using standard catalysts like Pd(PPh₃)₄.

The issue almost certainly lies in an inefficient catalytic system for this specific substrate class. Standard, first-generation catalysts are often not potent enough to overcome the activation barrier.

Root Cause Analysis & Solution Workflow

The primary bottleneck is the oxidative addition of the electron-rich, sterically hindered C4-iodo thiophene to the Pd(0) center. Your troubleshooting should focus on creating a more active and robust catalytic species.

dot

Caption: Troubleshooting workflow for Suzuki-Miyaura couplings.

Step-by-Step Protocol: Catalyst System Optimization

This protocol outlines a systematic approach to finding an effective catalyst system for a challenging 4-iodothiophene Suzuki coupling.

1. Ligand Screening (The Most Critical Step):

-

Rationale: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands, developed by Buchwald and others, are designed to create a highly active, coordinatively unsaturated Pd(0) species that is more effective at oxidative addition with challenging substrates.[6][7]

-

Procedure:

-

Set up parallel reactions in a glovebox or using Schlenk techniques.

-

To each vial, add your 4-iodothiophene (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and a strong base like K₃PO₄ (2.0-3.0 equiv).

-

Add a palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (4 mol%) to each respective vial. Use a 1:2 Pd:Ligand ratio.

-

Add degassed solvent (e.g., Dioxane or Toluene).

-

Heat the reactions to 80-110 °C and monitor by LC-MS or GC-MS.

-

Table 1: Example Ligand Screen for a Model Suzuki Coupling

| Entry | Ligand | Pd Source | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | PPh₃ | Pd₂(dba)₃ | K₂CO₃ | Toluene | 100 | < 5 |

| 2 | XPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 92 |

| 3 | SPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 88 |

| 4 | RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 95 |

2. Base and Solvent Optimization:

-

Rationale: The base is not just a spectator; it participates in the transmetalation step.[8] Stronger, bulkier bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate, especially in anhydrous conditions. Aprotic polar solvents like dioxane and toluene are generally preferred.

-

Procedure: Using the best ligand from Step 1, screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents (Dioxane, Toluene, THF, t-AmOH).

3. Consider Boronate Esters:

-

Rationale: If you are using a boronic acid and still see issues (e.g., decomposition or protodeboronation), switching to the corresponding pinacol boronate ester (BPin) can be beneficial. They are often more stable and can alter the kinetics of the transmetalation step.

Troubleshooting Guide: Buchwald-Hartwig Amination

Problem: My Buchwald-Hartwig amination of a 4-iodothiophene with a primary or secondary amine is failing or giving complex mixtures.

The Buchwald-Hartwig reaction shares the same initial challenge as the Suzuki coupling: a difficult oxidative addition.[9] However, it introduces new complexities related to the amine nucleophile and the strong base required.

Root Cause Analysis & Solution Workflow

dot

Caption: Key decision points for Buchwald-Hartwig amination.

Key Troubleshooting Strategies

-

Ligand Selection is Nucleophile-Dependent: Unlike Suzuki reactions, the optimal ligand for Buchwald-Hartwig amination is highly dependent on the amine coupling partner.[10][11]

-

For primary alkyl and aryl amines: Use ligands like BrettPhos or RuPhos .

-

For secondary amines: XPhos is often a very effective choice.

-

Rationale: These ligands are designed to facilitate both the oxidative addition and the C-N reductive elimination, which can be challenging for different amine classes.

-

-

Use a Strong, Non-Nucleophilic Base: The most common and effective bases are sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS). Weaker carbonate bases are typically insufficient.[11]

-

Consider Iodide Inhibition: While aryl iodides are generally the most reactive electrophiles, they can be problematic in Buchwald-Hartwig reactions. The iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable off-cycle Pd(II) complexes.[11] If you suspect this is an issue, one counterintuitive but often effective strategy is to switch to the corresponding 4-bromo or even 4-chlorothiophene . Modern catalyst systems are so active that they can readily activate C-Br and C-Cl bonds, and the resulting bromide or chloride anions are far less inhibitory.[9][11]

-

Use a Pre-catalyst: For reproducibility and ease of use, consider using a commercially available palladium pre-catalyst (e.g., XPhos Pd G3, BrettPhos Pd G3). These are air-stable complexes that reliably generate the active Pd(0) species in solution, bypassing potential issues with inconsistent reduction of Pd(II) sources.

Alternative Coupling Strategies

If Suzuki and Buchwald-Hartwig couplings prove intractable even after extensive optimization, consider alternative cross-coupling reactions that may be less sensitive to the specific challenges posed by C4-iodo thiophenes.

-

Stille Coupling: This reaction uses organotin reagents. While tin reagents have toxicity concerns, the reaction is often highly effective for challenging substrates because the transmetalation step is typically very fast and irreversible.[4][12] It is less sensitive to the choice of base and can be a reliable alternative.

-

Heck Reaction: For coupling with alkenes, the Heck reaction is a powerful choice. The mechanism does not involve a transmetalation step with an organometallic reagent, which can sometimes simplify the reaction landscape.[13][14]

-

Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance.[15] The preparation of the required organozinc species from the 4-iodothiophene can be an effective route if direct coupling is problematic.

By systematically addressing the core issues of oxidative addition and catalyst efficiency through rational selection of ligands, bases, and reaction conditions, the low reactivity of C4-iodo thiophenes can be successfully overcome.

References

-

Caspari, A., et al. (2021). A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers. Angewandte Chemie International Edition. Available at: [Link]

-

Powers, D. C., et al. (2012). Unusual Electronic Effects of Ancillary Ligands on the Perfluoroalkylation of Aryl Iodides and Bromides Mediated by Copper(I) Pentafluoroethyl Complexes of Substituted Bipyridines. Journal of the American Chemical Society. Available at: [Link]

-

LibreTexts. (2022). 4.9: Oxidative Addition of Polar Reagents. Chemistry LibreTexts. Available at: [Link]

-

de Fremont, P., et al. (2009). Facile Oxidative Addition of Aryl Iodides to Gold(I) by Ligand Design: Bending Turns on Reactivity. Journal of the American Chemical Society. Available at: [Link]

-

Caspari, A., et al. (2021). A Systematic Study of the Effects of Complex Structure on Aryl Iodide Oxidative Addition at Bipyridyl‐Ligated Gold(I) Centers. ResearchGate. Available at: [Link]

-

Organ, M. G., et al. (2012). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. European Journal of Organic Chemistry. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)−O and C(sp2)−N Electrophiles. Organic Letters. Available at: [Link]

-

Reddit User Discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry on Reddit. Available at: [Link]

-

Shaughnessy, K. H. (2018). Greener Approaches to Cross-Coupling. Royal Society of Chemistry Books. Available at: [Link]

-

Wang, D., et al. (2011). New Ligands That Promote Cross-Coupling Reactions between Aryl Halides and Unactivated Arenes. Organic Letters. Available at: [Link]

-

So, C. M., & Fu, G. C. (2004). Highly Active Palladium Catalysts Supported by Bulky Proazaphosphatrane Ligands for Stille Cross-Coupling: Coupling of Aryl and Vinyl Chlorides, Room Temperature Coupling of Aryl Bromides, Coupling of Aryl Triflates, and Synthesis of Sterically Hindered Biaryls. Journal of the American Chemical Society. Available at: [Link]

-

Shaikh, A. A., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Available at: [Link]

-

Zhou, J., & Fu, G. C. (2003). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Organic Chemistry Portal. Available at: [Link]

-

Shields, J. D., & Doyle, A. G. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. The Journal of Organic Chemistry. Available at: [Link]

-

Burling, S., et al. (2007). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. Journal of Sulfur Chemistry. Available at: [Link]

-

LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. Heck Reaction. Available at: [Link]

-

LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]

-

Barchuk, A., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

-

Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. Available at: [Link]

-

Viciano, M., et al. (2007). Copper(I) activation of C–X bonds. Dalton Transactions. Available at: [Link]

-

Li, H., et al. (2013). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. PubMed. Available at: [Link]

-